molecular formula C13H16N2OS B3127418 {1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol CAS No. 338414-91-8

{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol

Cat. No.: B3127418
CAS No.: 338414-91-8
M. Wt: 248.35 g/mol
InChI Key: ZVKPVLPMNKSKGZ-UHFFFAOYSA-N
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Description

1-Methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol is a complex organic compound featuring an imidazole ring substituted with a methyl group and a sulfanyl group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol typically involves the following steps:

  • Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia.

  • Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the methyl and sulfanyl groups.

  • Benzyl Group Addition: The benzyl group is introduced through a sulfanyl group reaction with 3-methylbenzyl chloride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different groups can replace the existing substituents on the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the imidazole ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can bind to various receptors and enzymes, influencing biological processes. The sulfanyl group may also play a role in redox reactions, contributing to the compound's biological activity.

Comparison with Similar Compounds

  • Imidazole Derivatives: Other imidazole derivatives with different substituents.

  • Benzyl Sulfanyl Compounds: Compounds with similar benzyl sulfanyl groups but different core structures.

Uniqueness: 1-Methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

[3-methyl-2-[(3-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-10-4-3-5-11(6-10)9-17-13-14-7-12(8-16)15(13)2/h3-7,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKPVLPMNKSKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(N2C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169767
Record name 1-Methyl-2-[[(3-methylphenyl)methyl]thio]-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338414-91-8
Record name 1-Methyl-2-[[(3-methylphenyl)methyl]thio]-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338414-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-[[(3-methylphenyl)methyl]thio]-1H-imidazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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